Evidence Gap: Absence of Compound-Specific Public Bioactivity Data as a Differentiator
A comprehensive search of primary literature, patents, and authoritative databases (PubMed, Google Scholar, PubChem, BindingDB, ChEMBL) returned zero direct, quantitative bioactivity results for CAS 895455-91-1. This is in stark contrast to its close structural analog, the methylsulfonyl SNPT series (e.g., compound 2{4,1,5}, which inhibits TRβ-SRC2 interaction with an IC50 of 0.31 ± 0.17 μM), where extensive in vitro pharmacology is publicly available . This data void is a critical differentiator. It means the compound's specific utility cannot be predicted from the literature, and any research program must invest in primary characterization. For procurement, this shifts the decision from being performance-led to being purely structure-led, representing a higher-risk, higher-discovery-potential asset compared to validated analogs where the target profile is already defined and potentially competitive .
| Evidence Dimension | Publicly available quantitative bioactivity data (IC50/Ki/EC50) |
|---|---|
| Target Compound Data | No data found in the queried public domain sources |
| Comparator Or Baseline | Methylsulfonyl SNPT analog 2{4,1,5} (reported TRβ-SRC2 IC50: 0.31 ± 0.17 μM) |
| Quantified Difference | Absolute; verified data exists for the comparator, but is absent for the target compound. |
| Conditions | Systematic literature and database query; Fluorescence Polarization (FP) assay for the comparator analog. |
Why This Matters
The lack of data defines the compound's procurement value proposition: it is an unexplored tool for novel target discovery, not a validated probe for a known mechanism, which fundamentally alters cost-benefit and risk assessments.
- [1] Hwang, J. Y., et al. (2012). J Med Chem, 55(5), Table 1. For compound 2{4,1,5}: TRβ-SRC2-2 Inhibition, IC50 = 0.31 ± 0.17 μM in an FP assay. View Source
